

Application Notes and Protocols: Utilizing Entrectinib-d4 in Neuroblastoma Xenograft Mouse Models

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Compound of Interest		
Compound Name:	Entrectinib-d4	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Entrectinib and its deuterated analog, **Entrectinib-d4**, in the context of neuroblastoma research, with a focus on preclinical xenograft mouse models. Entrectinib is a potent, orally available inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK, which are key drivers in various cancers, including neuroblastoma.[1][2][3] **Entrectinib-d4**, a stable isotope-labeled version of Entrectinib, serves as an ideal internal standard for pharmacokinetic (PK) and bioanalytical studies, ensuring accurate quantification of the parent drug in biological matrices.

Introduction to Entrectinib and its Role in Neuroblastoma

Neuroblastoma (NB) is a common and often deadly childhood solid tumor characterized by clinical heterogeneity.[4][5] The Trk family of neurotrophin receptors, particularly TrkB, and the ALK receptor tyrosine kinase are frequently implicated in the progression of high-risk neuroblastoma. Entrectinib is a targeted therapy designed to inhibit these specific drivers of cancer growth. Preclinical studies have demonstrated its efficacy in inhibiting the growth of TrkB-expressing neuroblastoma cells both in vitro and in vivo xenograft models. Furthermore, Entrectinib has shown the ability to enhance the efficacy of standard chemotherapy regimens.



Given its ability to cross the blood-brain barrier, Entrectinib is also a promising agent for treating central nervous system (CNS) metastases.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Entrectinib in neuroblastoma models.

Table 1: In Vivo Efficacy of Entrectinib in Neuroblastoma

Xenografts

Parameter	Vehicle Control	Entrectinib (60 mg/kg, BID)	Entrectinib + Irinotecan/Tem ozolomide	Reference
Event-Free Survival (EFS)	-	p < 0.0001 vs. Control	p < 0.0001 vs. Control; p = 0.0012 vs. Irino/TMZ alone	
Tumor Growth	-	Significant (p < 0.0001)	Significantly enhanced vs. either agent alone	-

Table 2: Pharmacokinetic Parameters of Entrectinib



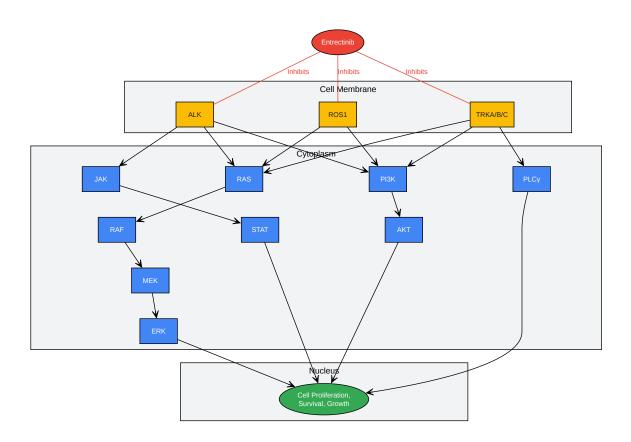
Parameter	Value	Species	Formulation	Reference
Tmax (Time to peak concentration)	~4-6 hours	Human / Mouse	Oral	
Terminal Half-life	3.5–11.9 hours	Mouse, Rat, Dog	Oral Solution	
Terminal Half-life	~20 hours	Human	Oral	
Bioavailability	31-76%	Preclinical species	Oral Solution	
Plasma Protein Binding	>99%	Human	-	
Metabolism	Primarily by CYP3A4 to active metabolite M5	Human	-	_

Note: The pharmacokinetic parameters of **Entrectinib-d4** are expected to be very similar to Entrectinib, with the key difference being its mass, which allows it to be distinguished in mass spectrometry-based assays.

Signaling Pathways

Entrectinib targets key signaling pathways involved in neuroblastoma cell proliferation and survival.





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Caption: Entrectinib inhibits TRK, ALK, and ROS1 signaling pathways.

Experimental Protocols

Neuroblastoma Xenograft Mouse Model Establishment

This protocol describes the establishment of a subcutaneous neuroblastoma xenograft model. Orthotopic models are also feasible and may better recapitulate the tumor microenvironment.

Materials:

- Neuroblastoma cell line (e.g., SH-SY5Y stably transfected with TrkB)
- Immunocompromised mice (e.g., athymic nu/nu or NOD/SCID/II2rg null (NSG) mice)

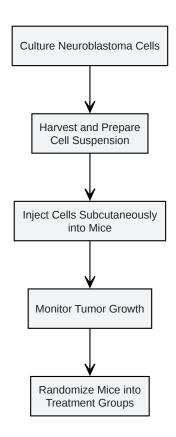


- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)
- Matrigel (optional, can enhance tumor take-rate)
- Syringes and needles (27-30 gauge)

Protocol:

- Culture neuroblastoma cells to ~80% confluency.
- Harvest cells by trypsinization and wash with PBS.
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
- Subcutaneously inject 100-200 μL of the cell suspension into the flank of each mouse.
- Monitor mice for tumor formation. Tumor growth can be measured using calipers.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.





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Caption: Workflow for establishing a neuroblastoma xenograft model.

Entrectinib Formulation and Administration

Materials:

- Entrectinib
- Vehicle solution: 0.5% methylcellulose and 1% Tween 80 in sterile water

Protocol:

• Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water.



- Suspend Entrectinib in the vehicle solution to the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 20g mouse with a 0.2 mL dosing volume).
- Stir the suspension at room temperature for 30 minutes, followed by sonication for 20 minutes to ensure a uniform suspension.
- Administer the formulation to mice via oral gavage. A typical dosing schedule is twice daily (BID).
- Prepare the formulation fresh weekly.

Pharmacokinetic Study Using Entrectinib-d4

This protocol outlines a typical pharmacokinetic study to determine the concentration of Entrectinib in plasma, utilizing **Entrectinib-d4** as an internal standard.

Materials:

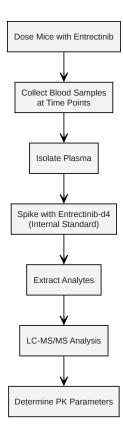
- Entrectinib-treated mice
- Entrectinib-d4 (as internal standard)
- Blood collection tubes (e.g., heparinized)
- Centrifuge
- LC-MS/MS system

Protocol:

- Administer a single dose of Entrectinib to the xenograft mice.
- At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours post-dose), collect blood samples via retro-orbital bleeding or another appropriate method.
- Process blood samples to obtain plasma by centrifugation.
- Spike a known concentration of Entrectinib-d4 into the plasma samples as an internal standard.



- Extract Entrectinib and Entrectinib-d4 from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
- Analyze the samples using a validated LC-MS/MS method to quantify the concentration of Entrectinib. The ratio of the peak area of Entrectinib to that of Entrectinib-d4 is used to calculate the concentration.
- Plot the plasma concentration of Entrectinib versus time to determine key pharmacokinetic parameters.



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Caption: Workflow for a pharmacokinetic study using **Entrectinib-d4**.

Conclusion



Entrectinib has demonstrated significant preclinical activity against neuroblastoma, particularly in models with Trk or ALK alterations. The use of its deuterated analog, **Entrectinib-d4**, is crucial for conducting accurate pharmacokinetic analyses, which are essential for understanding the drug's absorption, distribution, metabolism, and excretion, and for optimizing dosing strategies in further preclinical and clinical development. These protocols and data provide a valuable resource for researchers working to advance novel therapies for neuroblastoma.

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